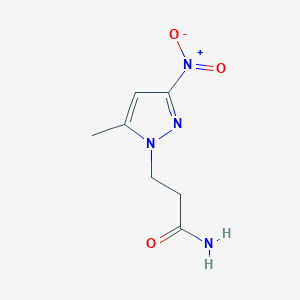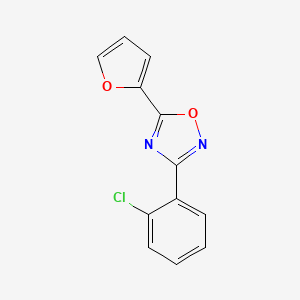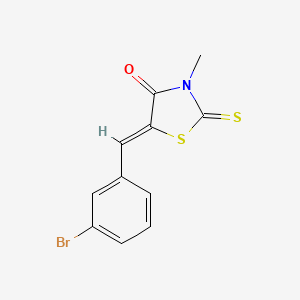
N-(2-methoxybenzyl)-4-phenoxybutanamide
Descripción general
Descripción
“N-(2-methoxybenzyl)-4-phenoxybutanamide” is a synthetic compound . It is an analogue of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain an N-(2-methoxy)benzyl substituent . These substances are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-4-phenoxybutanamide involves its phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite, this compound-phosphate. This compound-phosphate acts as an agonist for sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of immune cell trafficking. By binding to these receptors, this compound-phosphate causes internalization and degradation of the receptors, leading to a reduction in the number of immune cells in circulation and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the number of circulating lymphocytes, which are involved in the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, it has been shown to have neuroprotective effects, reducing the size of infarcts in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxybenzyl)-4-phenoxybutanamide in lab experiments is its well-studied mechanism of action. It has been extensively characterized and its effects on immune cells and inflammation are well understood. Additionally, it has been shown to be effective in a number of animal models of disease, making it a useful tool for investigating the underlying mechanisms of these diseases.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver at high doses, and caution should be taken when using this compound in animal studies.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxybenzyl)-4-phenoxybutanamide. One area of interest is its potential use in the treatment of multiple sclerosis. It has been shown to be effective in animal models of the disease, and further studies are needed to determine its potential efficacy in humans.
Another area of interest is its potential use in the treatment of stroke. It has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential use in humans.
Finally, there is interest in developing new analogs of this compound with improved efficacy and reduced toxicity. These analogs could have potential therapeutic applications in a variety of diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of multiple sclerosis, stroke, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-11-6-5-8-15(17)14-19-18(20)12-7-13-22-16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONOFUGHSBRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)



![2-(4-chloro-3-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4790909.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4790919.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4790935.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4790950.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4790953.png)
![2-[4-[2-(2-furyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4790958.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4790980.png)
![1-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4790999.png)
